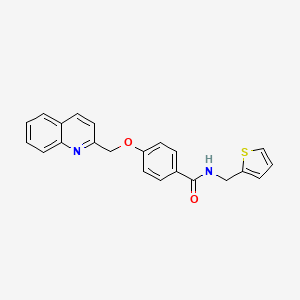

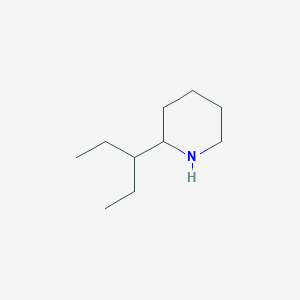

![molecular formula C16H15N3O4S2 B2834769 methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251622-01-1](/img/structure/B2834769.png)

methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This structure is found in various important biomolecules such as NAD+ and is known for its wide range of biological activities .

Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Catalytic Systems and Synthesis

Research has demonstrated the use of sulfonic acid-functionalized imidazolium salts in the efficient synthesis of benzimidazole derivatives, leveraging catalytic systems for condensation reactions. Such methodologies are highlighted for their high yields and short reaction times, offering green and efficient routes for the synthesis of compounds including derivatives of the benzimidazole class, which is structurally related to the compound (Khazaei et al., 2011).

Antitumor and Antibacterial Agents

A novel series of compounds, incorporating thiophene and benzene-sulfonamide moieties, have been synthesized and evaluated for their antitumor and antibacterial activities. Some derivatives demonstrated higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as significant antibacterial efficacy. This underscores the potential of structurally related compounds in developing new therapeutic agents (Hafez et al., 2017).

Material Science Applications

In material science, derivatives of thiophene have been synthesized for use in libraries of medicinally interesting compounds. These efforts include the development of drug-like, methyl sulfone-substituted benzo[b]thiophenes, prepared via palladium-catalyzed substitution. Such libraries are essential for discovering new compounds with potential applications in various fields, including coatings and antimicrobial agents (Cho et al., 2010).

Green Chemistry

The use of green chemistry principles is evident in the synthesis of polyhydroquinoline derivatives, showcasing an environmentally friendly approach. This includes the use of Brønsted acidic ionic liquids as catalysts, promoting clean and efficient synthesis processes that could be applied to the synthesis and modification of compounds like methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (Khaligh, 2014).

Direcciones Futuras

The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be used in the development of new drugs .

Propiedades

IUPAC Name |

methyl 3-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-23-16(20)14-13(6-7-24-14)25(21,22)19-8-10(9-19)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLMMMLDXDPXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

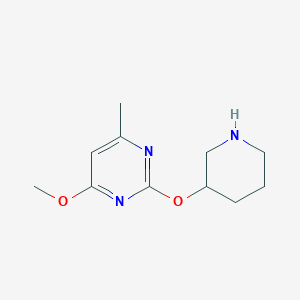

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

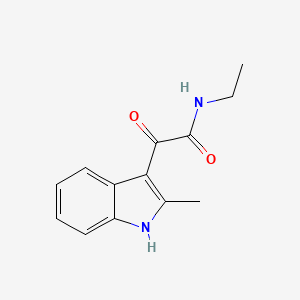

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)

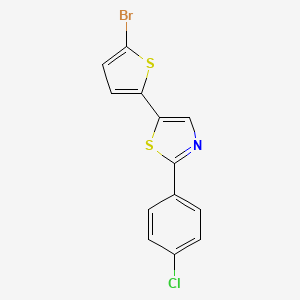

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)